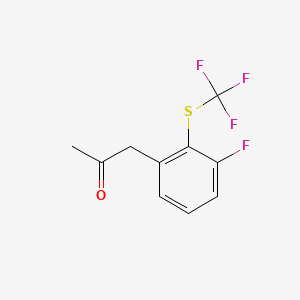

1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-one

Description

1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a trifluoromethylthio (-SCF₃) group at the ortho position and a fluorine atom at the meta position on the phenyl ring. The propan-2-one moiety (acetone derivative) is attached to the aromatic system, making this compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structural uniqueness arises from the combination of electron-withdrawing groups (fluoro and trifluoromethylthio), which influence its reactivity, stability, and physicochemical properties .

Properties

Molecular Formula |

C10H8F4OS |

|---|---|

Molecular Weight |

252.23 g/mol |

IUPAC Name |

1-[3-fluoro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8F4OS/c1-6(15)5-7-3-2-4-8(11)9(7)16-10(12,13)14/h2-4H,5H2,1H3 |

InChI Key |

BSTADKQZYJEGDN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedure from Nitroalkene Intermediate

Formation of Nitroalkene

- Starting materials: 3-(trifluoromethylthio)benzaldehyde (or 3-trifluoromethylthiobenzaldehyde), nitroethane, and n-butylamine as a catalyst.

- Reaction conditions: Reflux in a suitable solvent (e.g., toluene) with Dean-Stark apparatus for 4 hours.

- Outcome: Formation of 1-(3'-trifluoromethylthio-phenyl)-2-nitro-1-propene with yields around 64%.

Reduction to Ketone

- Reagents: Iron powder, ferric chloride, concentrated hydrochloric acid.

- Conditions: Heating at 80–90°C for 7 hours with stirring.

- Work-up: Alkalinization with sodium hydroxide, steam distillation of the ketone.

- Purification: Extraction with diethyl ether, drying over sodium sulfate, vacuum evaporation, and distillation.

- Yield: Approximately 60.5% of 1-(3'-trifluoromethylthio-phenyl)-2-propanone as a colorless oil.

- Physical data: Boiling point 138–146°C at 25–30 mm Hg, refractive index $$ n_D^{23} = 1.489 $$.

Summary Table for Nitroalkene Route

| Step | Reagents/Conditions | Yield (%) | Physical Data |

|---|---|---|---|

| Nitroalkene formation | 3-trifluoromethylthiobenzaldehyde, nitroethane, n-butylamine, reflux 4 h | 64 | m.p. 48°C (crystalline solid) |

| Reduction to ketone | Fe powder, FeCl3, conc. HCl, 80–90°C, 7 h | 60.5 | b.p. 138–146°C / 25–30 mm Hg, $$ n_D^{23} = 1.489 $$ |

Preparation via Diazonium Salt and Isopropenyl Acetate (Copper-Catalyzed)

Diazotization of 3-(trifluoromethylthio)aniline

- Starting material: 3-(trifluoromethylthio)aniline.

- Reagents: Sodium nitrite, hydrochloric acid, water.

- Conditions: Temperature maintained between 0°C and 25°C for 30 minutes to 3 hours to form diazonium salt.

Reaction with Isopropenyl Acetate

- Catalyst: Cuprous chloride or cupric salts (1–3 mol%).

- Solvent: Polar solvent mixture (water/methanol).

- Base: Optional, up to 3 molar equivalents.

- Conditions: Reaction temperature 20–70°C, reaction time 30 minutes to 3 hours.

- Work-up: Cooling, addition of heptane, phase separation, washing with water.

- Purification: Bisulfite complex formation or vacuum distillation.

- Yield: Approximately 42% isolated yield of 1-(3-trifluoromethylthio)phenyl-propan-2-one.

Summary Table for Diazonium Salt Route

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diazotization | 3-(trifluoromethylthio)aniline, NaNO2, HCl, 0–25°C | Quantitative | Formation of diazonium salt |

| Coupling with isopropenyl acetate | CuCl catalyst, polar solvent, 20–70°C, 30–180 min | ~42 | Purified by bisulfite complex or vacuum distillation |

Oxidation Method from 1-[3-(trifluoromethyl)phenyl]-2-propyl Alcohol

- Starting material: 1-[3-(trifluoromethyl)phenyl]-2-propyl alcohol.

- Oxidizing agent: Chromic anhydride acid solution.

- Solvent: Methylene dichloride.

- Conditions: 25–55°C, 3–5 hours.

- Outcome: High purity and improved yield of the ketone.

- Stoichiometry: Alcohol to chromic anhydride molar ratio 1:1.3–1.6.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nitroalkene Route | 3-(trifluoromethylthio)benzaldehyde | Nitroethane, Fe powder, HCl | ~60 | Established, good purity | Multi-step, long reaction times |

| Diazonium Salt Route | 3-(trifluoromethylthio)aniline | NaNO2, HCl, CuCl, isopropenyl acetate | ~42 | Industrially scalable, mild conditions | Moderate yield, catalyst cost |

| Oxidation of Alcohol | 1-[3-(trifluoromethyl)phenyl]-2-propyl alcohol | Chromic anhydride, methylene dichloride | High | High purity, straightforward | Requires preparation of alcohol |

Research Results and Notes

The nitroalkene route provides a relatively high yield (60.5%) of the ketone with good physical properties, but involves multiple steps including nitroalkene formation and reduction with iron powder and hydrochloric acid, requiring careful control of temperature and reaction time (7 hours at 80–90°C).

The diazonium salt method is advantageous for industrial scale-up due to the use of readily available 3-(trifluoromethylthio)aniline and copper-catalyzed coupling with isopropenyl acetate. The reaction proceeds smoothly at moderate temperatures (up to 60°C) with a total reaction time of about 1–2 hours. Purification is achieved by bisulfite complexation or vacuum distillation. The yield is moderate (~42%) but the process is more economical and scalable.

The oxidation method starting from the corresponding alcohol using chromic anhydride in methylene dichloride offers high purity and improved yields with relatively mild reaction conditions (25–55°C, 3–5 hours). This method requires prior synthesis or availability of the alcohol precursor.

Chemical Structure and Full Name

- Compound Name: 1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-one

- Structural Features: Aromatic phenyl ring substituted at position 3 with fluorine, position 2 with trifluoromethylthio (-SCF3) group, and a propan-2-one side chain attached at position 1.

Chemical Reactions Analysis

1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Scientific Research Applications

1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The fluoro and trifluoromethylthio groups can form strong interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogues of 1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-one include:

Physicochemical Properties

- Electron-Withdrawing Effects : The trifluoromethylthio (-SCF₃) group is a stronger electron-withdrawing group compared to -CF₃ or -SCH₃, reducing electron density at the carbonyl group and altering reactivity in nucleophilic additions .

- Boiling Point and Solubility : Compounds with -SCF₃ (e.g., the target compound) exhibit higher boiling points and lower water solubility compared to methylthio analogues due to increased molecular weight and hydrophobicity .

- Density : Predicted density for 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one is 1.268 g/cm³, suggesting similar trends for the target compound .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : The position of -SCF₃ significantly impacts bioactivity. Ortho-substituted derivatives (e.g., the target compound) show superior metabolic stability compared to para-substituted variants .

- Thermal Stability : Trifluoromethylthio-containing ketones exhibit higher thermal stability than methylthio analogues, as evidenced by differential scanning calorimetry (DSC) studies .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis can be adapted from protocols for structurally similar trifluoromethylthio-containing ketones. A two-step approach is recommended:

Nucleophilic substitution : React 3-fluoro-2-mercaptophenylacetone with trifluoromethyl iodide (CF₃I) in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours to introduce the trifluoromethylthio group .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key considerations : Optimize reaction time and temperature to minimize byproducts like disulfides. Use inert atmosphere (N₂/Ar) to prevent oxidation of the thiol intermediate .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹⁹F NMR : Look for distinct peaks for the -SCF₃ group (δ ~40–45 ppm) and the aromatic fluorine (δ ~-110 to -120 ppm). Splitting patterns can confirm substitution on the phenyl ring .

- ¹H NMR : The methyl ketone group (propan-2-one) appears as a singlet at δ ~2.1–2.3 ppm. Aromatic protons show coupling patterns dependent on the fluorine and SCF₃ substituents (e.g., doublets or triplets) .

- IR Spectroscopy : Strong C=O stretch at ~1700–1750 cm⁻¹; C-F stretches (1100–1200 cm⁻¹) and S-CF₃ vibrations (700–750 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, solvents)?

- Methodological Answer :

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the trifluoromethylthio group. Conduct accelerated stability studies using UV-Vis spectroscopy to track decomposition .

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature. For solutions, avoid prolonged heating above 50°C in polar aprotic solvents (e.g., DMSO) .

Advanced Research Questions

Q. What reaction mechanisms explain the electrophilic/nucleophilic behavior of the trifluoromethylthio group in this compound?

- Methodological Answer : The -SCF₃ group is strongly electron-withdrawing, activating the phenyl ring for electrophilic substitution. Computational studies (DFT, B3LYP/6-311+G(d,p)) can map electron density distribution to predict regioselectivity. For nucleophilic reactions (e.g., SNAr), use kinetic assays with varying nucleophiles (e.g., amines) to quantify activation barriers .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with experimental UV-Vis and redox data to validate .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). The trifluoromethylthio group’s hydrophobicity may enhance binding to hydrophobic pockets .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in a 1:1 dichloromethane/hexane mixture. The SCF₃ group may disrupt packing; co-crystallization with crown ethers can improve lattice formation .

- Data Collection : Employ synchrotron X-ray sources for high-resolution data. Use SHELXL for refinement, applying TWIN/BASF commands if twinning is observed due to asymmetric fluorine substitution .

Q. How should researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) for structural elucidation?

- Methodological Answer :

- Case Study : If NMR suggests a planar conformation but X-ray shows distortion, perform variable-temperature NMR to assess dynamic effects. Compare with DFT-optimized structures to identify equilibrium geometries .

- Validation : Cross-validate using 2D NMR (COSY, NOESY) and SCXRD. For ambiguous cases, use electron diffraction or solid-state NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.